molecular formula C11H8INO2 B5546152 N-(4-iodophenyl)-2-furamide

N-(4-iodophenyl)-2-furamide

Cat. No. B5546152
M. Wt: 313.09 g/mol
InChI Key: SZULKQKLXQZPCZ-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-2-furamide is a compound that can be synthesized through palladium-catalyzed condensation reactions involving N-aryl imines and alkynylbenziodoxolones, leading to multisubstituted furans. These furans feature substituents derived from the alkynyl and imine moieties, with the 2-iodophenyl group serving as a versatile handle for further chemical transformations (Lu, Wu, & Yoshikai, 2014).

Synthesis Analysis

The synthesis involves palladium(II)-catalyzed reactions and is optimized to achieve high yields under mild conditions. The method provides a pathway for creating various furamide derivatives with potential applications in medicinal chemistry and materials science (Lu, Wu, & Yoshikai, 2014).

Molecular Structure Analysis

Crystallographic studies of related compounds indicate that N-(4-iodophenyl)-2-furamide derivatives can form complex three-dimensional framework structures, which are stabilized by various intermolecular interactions, including hydrogen bonding and π-π stacking (Wardell, Skakle, Low, & Glidewell, 2005).

Chemical Reactions and Properties

N-(4-iodophenyl)-2-furamide serves as a precursor for further chemical transformations, such as Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of various bioactive molecules with antibacterial activities. These properties are validated through both experimental and computational studies, showcasing the compound's versatility as a chemical building block (Siddiqa et al., 2022).

Physical Properties Analysis

While specific studies on N-(4-iodophenyl)-2-furamide's physical properties are scarce, analogous compounds exhibit distinct crystal structures and thermal behaviors. For example, related N-mustards crystallize in specific space groups, and their structural analyses reveal insights into bond angles and hybridization effects, which may also apply to N-(4-iodophenyl)-2-furamide derivatives (Galešić & Vlahov, 1990).

Chemical Properties Analysis

The compound's reactivity is characterized by its involvement in key organic reactions, including iodofunctionalization and palladium-catalyzed cyclizations. These reactions underscore the compound's utility in synthesizing iodine-substituted enamides and other complex organic structures, highlighting its significant chemical versatility and potential for generating diverse molecular architectures (Li et al., 2016).

Scientific Research Applications

Synthesis and Chemical Properties

N-(4-iodophenyl)-2-furamide serves as an intermediary in the synthesis of complex molecules, demonstrating the versatility of its iodophenyl group. For instance, the palladium-catalyzed condensation of N-aryl imines and alkynylbenziodoxolones forms multisubstituted furans, where the 2-iodophenyl group of the furan product acts as a versatile handle for further transformations, indicating its potential in synthetic chemistry (Lu, Wu, & Yoshikai, 2014). Additionally, the oxidative copolymerization of para-functionalized phenols catalyzed by horseradish peroxidase, followed by thermocrosslinking via Diels-Alder and cycloaddition reactions, highlights its role in developing crosslinked materials with significant commercial interest (Reihmann & Ritter, 2001).

Biomedical Applications

The structural modification of N-(4-iodophenyl)-2-furamide and related compounds has led to the discovery of molecules with notable biological activities. A study on the synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides and their antibacterial activities against drug-resistant strains demonstrates the potential of these compounds in addressing antibiotic resistance, a growing concern in medical science (Siddiqa et al., 2022). Similarly, the enzymatic synthesis of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides offers sustainable alternatives to traditional polymers, showcasing the application of N-(4-iodophenyl)-2-furamide derivatives in developing environmentally friendly materials (Jiang et al., 2015).

Molecular Recognition and Sensing

The unique structural features of N-(4-iodophenyl)-2-furamide analogs facilitate specific molecular interactions, making them suitable for sensing and recognition applications. A phenoxazine-based fluorescent chemosensor, incorporating a furan-2-carboxamide group, was developed for the discriminative detection of Cd2+ and CN− ions, illustrating the compound's utility in environmental monitoring and bio-imaging (Ravichandiran et al., 2020).

properties

IUPAC Name

N-(4-iodophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8INO2/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZULKQKLXQZPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-iodophenyl)furan-2-carboxamide

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